molecular formula C28H25Cl2N7O2S B12760788 3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile CAS No. 85392-15-0

3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile

Cat. No.: B12760788
CAS No.: 85392-15-0
M. Wt: 594.5 g/mol
InChI Key: OGZYKGDEWBLSPP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple functional groups, including chloro, azo, and nitrile groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile typically involves multi-step organic reactions. One common method includes the formation of the azo linkage through diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo linkage. The final product is obtained after further functionalization steps, including chlorination and nitrile formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and catalytic processes are often employed to enhance the efficiency and scalability of the synthesis. The use of greener solvents and reagents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and functional groups allow it to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile
  • 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
  • 3,5-Dichloro-4-fluorobromobenzene

Uniqueness

This compound is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

85392-15-0

Molecular Formula

C28H25Cl2N7O2S

Molecular Weight

594.5 g/mol

IUPAC Name

3,5-dichloro-4-[[4-[[2-(diethylamino)-4-phenyl-1,3-thiazol-5-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzonitrile

InChI

InChI=1S/C28H25Cl2N7O2S/c1-5-37(6-2)28-32-25(18-10-8-7-9-11-18)27(40-28)36-34-22-15-23(38-3)21(14-24(22)39-4)33-35-26-19(29)12-17(16-31)13-20(26)30/h7-15H,5-6H2,1-4H3

InChI Key

OGZYKGDEWBLSPP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(S1)N=NC2=C(C=C(C(=C2)OC)N=NC3=C(C=C(C=C3Cl)C#N)Cl)OC)C4=CC=CC=C4

Origin of Product

United States

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